B1578924 Threo-DL-β-Hydroxynorvaline

Threo-DL-β-Hydroxynorvaline

Cat. No.: B1578924
M. Wt: 149.15
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-DL-β-Hydroxynorvaline is a synthetic amino acid analogue that serves as a potent and selective tool in biochemical research. Its primary characterized mechanism of action is functioning as a threonine analogue. Studies have demonstrated its ability to potently and reversibly inhibit adrenocorticotropic hormone (ACTH)-stimulated steroid hormone biosynthesis in rat adrenal cortex cells, achieving approximately 95% inhibition at a concentration of 300 µM. This inhibition occurs in a dose-dependent manner and is reversible with the addition of stoichiometric concentrations of threonine, confirming its specific action as an antimetabolite. The site of this inhibitory effect is believed to occur subsequent to cAMP synthesis but prior to the conversion of cholesterol to pregnenolone, potentially by interfering with the synthesis of a regulatory protein essential for the acute phase of steroid hormone production . Beyond its application in mammalian cell models, β-hydroxynorvaline also plays a significant role in microbial genetics and industrial microbiology. It is widely used as a selective agent for isolating mutant strains of bacteria, such as E. coli and Serratia marcescens , that are resistant to feedback inhibition. These resistant mutants are crucial for the development of high-yielding strains in the fermentative production of essential amino acids like L-threonine . The compound has also been identified as a substrate for novel L-threonine dehydrogenases, such as the one isolated from the psychrophilic bacterium Cytophaga sp. strain KUC-1, highlighting its utility in enzymology studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Weight

149.15

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Chemical Synthesis Approaches

Chemical synthesis provides a foundational platform for the diastereoselective and enantioselective production of threo- and erythro-isomers of β-hydroxynorvaline. These methods often rely on the precise control of reaction conditions and the use of chiral auxiliaries or catalysts to direct the stereochemical outcome.

Diastereoselective and Enantioselective Synthesis of Threo- and Erythro-Isomers

Another powerful strategy is the asymmetric hydrogenation of α-amino-β-keto esters through dynamic kinetic resolution. This method can produce anti-β-hydroxy-α-amino acid esters with high diastereoselectivity and enantioselectivity researchgate.net. For instance, Ir-catalyzed dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters has been shown to yield syn-aryl β-hydroxy α-amino acid derivatives with excellent stereocontrol rsc.org.

The direct aldol (B89426) reaction of glycine (B1666218) Schiff bases with aldehydes, catalyzed by a zinc-ProPhenol complex, offers a pathway to syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity researchgate.net. Furthermore, stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids has been achieved through the direct aldolization of pseudoephenamine glycinamide, affording products that are stereochemically homologous with L- or D-threonine nih.gov.

Table 1: Comparison of Diastereoselective Synthesis Methods

MethodKey Reagents/CatalystsPredominant IsomerKey Features
Radical Bromination/HydrolysisNBS, Silver Nitrate, Cesium CarbonateThreoHigh overall yield, formation of trans-oxazolidinone intermediate researchgate.net.
Asymmetric Hydrogenation (DKR)Ir/f-phamidol, Ru-axially chiral phosphineSyn (from aryl ketoesters), AntiDynamic kinetic resolution, high diastereo- and enantioselectivity researchgate.netrsc.org.
Direct Aldol ReactionZinc-ProPhenol catalystSynHigh diastereo- and enantioselectivity for α-substituted aldehydes researchgate.net.
Pseudoephenamine Glycinamide AldolizationLiHMDS, LiClSyn (L- or D-threonine homologues)Use of a chiral auxiliary, high stereoisomeric purity nih.gov.

Utilization of α-Isocyanoacetamides in Threo-β-Hydroxynorvaline Synthesis

The application of α-isocyanoacetamides in the synthesis of β-hydroxy-α-amino acids represents a versatile strategy, often proceeding through an aldol-type condensation. While direct examples for Threo-β-Hydroxynorvaline are not extensively detailed in readily available literature, the general methodology is well-established for the synthesis of related compounds. The isocyano group acts as a proton acceptor and activates the adjacent methylene (B1212753) group for deprotonation and subsequent nucleophilic attack on an aldehyde.

The stereochemical outcome of these reactions can be influenced by the choice of base, solvent, and reaction temperature. The resulting α-isocyano-β-hydroxy species can then be hydrolyzed to the desired β-hydroxy-α-amino acid. This approach offers a convergent route to the target molecule, assembling the carbon skeleton and introducing the amino and hydroxyl functionalities in a controlled manner.

Application of β-Keto-Valerates in β-Hydroxynorvaline Preparation

The synthesis of β-hydroxy-α-amino acids from β-keto esters is a common and effective strategy. Specifically for β-hydroxynorvaline, a β-keto-valerate derivative would serve as a key precursor. The general approach involves the α-amination of the β-keto ester, followed by the stereoselective reduction of the ketone functionality.

The asymmetric reduction of the resulting α-amino-β-keto esters is a critical step for controlling the stereochemistry of the final product. This transformation can be achieved using various methods, including catalytic hydrogenation with chiral catalysts. For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation has been successfully employed for the dynamic kinetic resolution of racemic β-substituted-α-keto esters, leading to anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity nih.govunc.eduorganic-chemistry.orgnih.gov.

Table 2: Key Steps in β-Hydroxynorvaline Synthesis from a β-Keto-Valerate

StepTransformationKey Considerations
1α-Amination of β-keto-valerateIntroduction of the amino group at the α-position.
2Stereoselective reduction of the β-keto groupControl of the relative and absolute stereochemistry of the hydroxyl group.
3Hydrolysis of the esterFormation of the final β-hydroxy-α-amino acid.

Chemoenzymatic and Biocatalytic Strategies

The demand for greener and more selective synthetic methods has led to the development of chemoenzymatic and biocatalytic strategies for the production of β-hydroxy-α-amino acids. These approaches leverage the high stereoselectivity of enzymes to produce optically pure compounds.

Enzyme-Catalyzed Stereoselective Production of β-Hydroxy-α-Amino Acids

Enzymatic synthesis of β-hydroxy-α-amino acids offers a sustainable and highly selective alternative to traditional chemical methods nih.gov. Threonine aldolases, for example, are known to catalyze the aldol condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids researchgate.net. However, these enzymes often exhibit low diastereoselectivity at the β-position nih.gov.

A more recent and highly promising approach involves the use of 2-oxoglutarate-dependent hydroxylases. A novel hydroxylase from Sulfobacillus thermotolerans has been shown to catalyze the threo-β-selective hydroxylation of L-amino acids in a highly regioselective and stereoselective manner nih.govnih.govasm.org. This method provides a direct route to L-threo-β-hydroxy-α-amino acids with excellent stereocontrol.

Another important class of enzymes for this purpose are serine hydroxymethyltransferases, which can also catalyze the aldol reaction between glycine and aldehydes nih.govgoogle.com.

Table 3: Enzymes in the Stereoselective Production of β-Hydroxy-α-Amino Acids

Enzyme ClassReaction TypeSelectivityAdvantages
Threonine AldolasesAldol CondensationHigh at α-carbon, variable at β-carbonBroad aldehyde substrate scope nih.govresearchgate.net.
2-Oxoglutarate-Dependent HydroxylasesHydroxylationHigh threo-selectivityIrreversible reaction, high regio- and stereoselectivity nih.govnih.govasm.org.
Serine HydroxymethyltransferasesAldol CondensationVariableUtilizes glycine as a donor nih.govgoogle.com.

Tandem Organo- and Biocatalysis for β-Hydroxynorvaline

The integration of organocatalysis and biocatalysis in tandem or cascade reactions represents a powerful strategy for the efficient synthesis of complex molecules like β-hydroxynorvaline nih.govnih.govacs.orgmdpi.com. This approach combines the versatility of organocatalysis for C-C bond formation with the exceptional stereoselectivity of biocatalysis for subsequent transformations, all within a single pot.

A potential chemoenzymatic cascade for β-hydroxynorvaline could involve an initial organocatalytic aldol reaction to form a β-hydroxy-α-keto acid intermediate. This intermediate could then be stereoselectively aminated in a subsequent step catalyzed by a transaminase, or the keto group could be reduced by a ketoreductase prior to amination mdpi.com. Such multi-enzyme biocatalytic cascades are emerging as practical routes for the synthesis of complex bioactive molecules nih.gov.

For example, a chemoenzymatic platform has been developed that uses a styrene (B11656) oxide isomerase to generate α-aryl aldehydes, which are then intercepted by a C-C bond-forming enzyme, a transaldolase, to yield β-hydroxy-α-amino acids nih.gov. While this specific example focuses on aryl derivatives, the principle can be extended to aliphatic aldehydes relevant for hydroxynorvaline synthesis. The combination of these catalytic systems allows for the construction of multiple stereocenters with high precision in a highly efficient and environmentally benign manner researchgate.netnih.govresearchgate.net.

Synthesis of Threo-DL-β-Hydroxynorvaline Derivatives and Analogs for Research

The synthesis of derivatives and analogs of this compound is a specialized area of organic chemistry, driven by the need for tailored molecules in various research applications, including their use as unnatural amino acids to study the fidelity of protein translation. Methodologies often focus on achieving stereochemical control to obtain the desired threo configuration.

One established method for the preparation of DL-α-amino-β-hydroxy-valeric acid, which primarily yields the threo-isomer, starts from ethyl β-ketovalerate. The resulting hydroxynorvaline can be further modified to create various derivatives for research purposes. For instance, several N-acyl and isocyanate derivatives have been synthesized and characterized.

Below is a table summarizing the reported melting points for some of these derivatives, which are crucial for their identification and characterization.

Table 1: Melting Points of this compound Derivatives
DerivativeMelting Point (°C)
N-benzoyl-threo-DL-β-hydroxynorvaline149
Phenyl isocyanate of this compound150

In addition to these simpler derivatives, more complex analogs have been synthesized to investigate specific biological interactions. An example is the synthesis of a C-glycoside analogue of β-D-galactosyl hydroxynorvaline. This intricate synthesis was accomplished in eight steps starting from per-O-benzylated galactopyranolactone. Key steps in this synthesis included the addition of a homoallylic Grignard reagent to the lactone, reduction of the resulting hemiacetal with triethylsilane, and a Wittig reaction with Garner's aldehyde. nih.gov This C-linked building block was subsequently incorporated into a peptide fragment from type II collagen for use in immunological studies. nih.gov

Research involving this C-linked glycopeptide demonstrated that it was recognized by helper T-cell hybridomas, albeit with a 10- to 20-fold higher concentration required compared to its O-linked counterparts. nih.gov This finding highlights the specificity of T-cell recognition of the carbohydrate moiety in glycopeptide antigens and suggests that structural modifications of such analogs could be a tool for studying autoimmune responses. nih.gov

Enzymatic approaches have also been explored for the stereoselective synthesis of β-hydroxy-α-amino acids. While often focused on producing single enantiomers, the principles are relevant for controlling stereochemistry. For instance, 2-oxoglutarate-dependent hydroxylases have been identified that can catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner, offering an alternative to traditional chemical synthesis for producing the threo configuration. srce.hr

Biosynthetic Pathways and Metabolic Intermediacy

Role of β-Hydroxynorvaline as a Threonine Analog in Microbial Systems

Threo-DL-β-Hydroxynorvaline (HNV) functions as a structural analog of the proteinogenic amino acid L-threonine in various microbial systems. This structural similarity allows it to interact with metabolic pathways and cellular machinery that normally process threonine. In glutamate-producing bacteria such as Brevibacterium flavum, the growth of the microorganism is inhibited by α-amino-β-hydroxyvaleric acid, a threonine analog. This inhibition can be reversed by the addition of L-threonine, indicating a competitive interaction within the cell. oup.com

The toxic effects of HNV in microorganisms stem from its ability to mimic threonine, thereby interfering with normal cellular processes. For instance, HNV can act as a feedback inhibitor of enzymes in the threonine biosynthetic pathway, such as aspartate kinase. acs.org Furthermore, its structural resemblance to threonine enables it to be recognized by the protein synthesis machinery, leading to its incorporation into polypeptides, which can alter protein structure and function. acs.org The resistance of certain microbial mutants to HNV is often linked to an overproduction of L-threonine, which competitively overcomes the inhibitory effects of the analog. oup.com This highlights the role of HNV as a competitive inhibitor in threonine metabolism and utilization.

While the precise biosynthetic pathway for β-hydroxynorvaline in microorganisms is not extensively detailed in the researched literature, its production has been observed in mutants of glutamate-producing bacteria that are resistant to its toxic effects. oup.com This suggests that pathways related to amino acid metabolism, likely stemming from the aspartate family of amino acids from which threonine is derived, may be involved in its synthesis under specific selective pressures.

Investigation of Aminoacyl-tRNA Synthetase Interactions

Threonyl-tRNA synthetase (ThrRS), the enzyme responsible for attaching threonine to its cognate tRNA (tRNAThr), exhibits a notable ability to recognize and activate β-hydroxynorvaline. Despite the replacement of the methyl group of threonine with an ethyl group in HNV, the enzyme's active site can accommodate this non-canonical amino acid. acs.org In vitro studies with Escherichia coli ThrRS have demonstrated that HNV is an efficient substrate for the enzyme. acs.org

The specificity of ThrRS for HNV, while lower than for its cognate substrate threonine, is still remarkably high for a non-proteinogenic amino acid. The specificity constant (kcat/KM) for HNV is only about 20- to 30-fold less than that for threonine. acs.org This indicates that ThrRS does not significantly discriminate against HNV during the aminoacylation reaction. acs.org The Michaelis constant (KM) for HNV is higher than for threonine, suggesting a reduced binding affinity, but the catalytic rate (kcat) is comparable, indicating that once bound, HNV is efficiently processed by the enzyme. acs.org

Table 1: Kinetic Parameters of E. coli Threonyl-tRNA Synthetase for Threonine and β-Hydroxynorvaline

Substrate KM (mM) kcat (s-1) kcat/KM (M-1s-1)
L-Threonine 0.24 1.0 4200
β-Hydroxynorvaline 9.2 0.2 22

Data derived from studies on E. coli ThrRS. acs.org

The ability of β-hydroxynorvaline to be incorporated into proteins is a clear example of "fidelity escape" in protein translation. Aminoacyl-tRNA synthetases are crucial gatekeepers of translational fidelity, employing editing mechanisms to prevent the attachment of incorrect amino acids to tRNAs. However, wild-type E. coli ThrRS lacks effective editing activity against HNV. acs.org

ThrRS possesses a pre-transfer editing mechanism, which involves the hydrolysis of the misactivated aminoacyl-adenylate intermediate, and a post-transfer editing mechanism, which hydrolyzes the incorrectly charged aminoacyl-tRNA. Studies have shown that ThrRS fails to exhibit significant post-transfer editing against HNV-tRNAThr. acs.org Additionally, HNV stimulates the ATPase activity in the synthetic site of ThrRS in a manner similar to the non-cognate amino acid serine, but this does not lead to effective rejection of HNV. acs.org

This inability of ThrRS to discriminate against HNV illustrates that the editing functions of some aminoacyl-tRNA synthetases may not be equipped to handle non-proteinogenic amino acids that are not typically encountered under normal physiological conditions. acs.org This lapse in fidelity allows HNV-tRNAThr to be delivered to the ribosome and incorporated into growing polypeptide chains, leading to altered protein structures and potential toxicity. acs.org

Enzymatic aminoacylation studies have been instrumental in confirming that β-hydroxynorvaline is a substrate for threonyl-tRNA synthetase. These studies typically involve incubating the amino acid with tRNA, ATP, and the specific aminoacyl-tRNA synthetase, and then detecting the formation of the charged tRNA. Assays based on mass spectrometry have been developed to rapidly screen for the aminoacylation of tRNA with unnatural amino acids, including HNV. researchgate.net

Exploration of Enzymatic Transformations and Dehydrogenase Activity

While the direct interaction of this compound with D-Threonine Dehydrogenase (D-ThrDH) is not well-documented in the available scientific literature, the substrate specificities of related enzymes provide some insight. L-threonine 3-dehydrogenase from Cupriavidus necator has been shown to act on DL-2-amino-3-hydroxyvalerate, which is an isomer of β-hydroxynorvaline. mdpi.com This suggests that dehydrogenases that act on threonine may also recognize and potentially catalyze reactions with its analogs.

D-amino acid dehydrogenases are known to catalyze the oxidation of various D-amino acids. For example, D-alanine dehydrogenase from E. coli can oxidize D-norvaline. oup.com Given that D-Threonine Dehydrogenase acts on D-threonine, it is plausible that it could interact with the D-isomer of threo-β-hydroxynorvaline due to structural similarities. However, without specific enzymatic studies on the interaction between D-ThrDH and this compound, this remains a hypothesis. The substrate specificity of dehydrogenases can be quite stringent, and the presence of an ethyl group in place of a methyl group could significantly affect binding and catalysis.

Studies on L-Threonine Dehydrogenase (L-ThrDH) from Thermophilic Archaea

L-threonine dehydrogenase (L-ThrDH) is a key enzyme in the catabolism of L-threonine, catalyzing its NAD+-dependent oxidation to 2-amino-3-oxobutyrate. This product can then be further metabolized to glycine (B1666218) and acetyl-CoA. google.com Studies on L-ThrDH from thermophilic archaea, organisms that thrive in high-temperature environments, have revealed remarkable thermostability and unique substrate specificities.

Research on the L-ThrDH from the hyperthermophilic archaeon Pyrococcus horikoshii demonstrated that the enzyme is extremely stable, retaining its activity even after incubation at 100°C for 20 minutes. nih.gov This particular enzyme utilizes L-threonine, L-serine, and DL-threo-3-phenylserine as substrates. nih.gov Similarly, the L-ThrDH from another hyperthermophilic archaeon, Pyrococcus furiosus, also exhibits high thermostability with catalytic activity increasing up to 100°C. nih.govresearchgate.net Its substrate specificity includes L-threonine, L-serine, and D-threonine. nih.govresearchgate.net

While these studies on thermophilic archaeal L-ThrDH did not explicitly report activity on this compound, research on L-ThrDH from a psychrophilic (cold-adapted) bacterium, Cytophaga sp. strain KUC-1, has shown that this enzyme can indeed utilize DL-threo-3-hydroxynorvaline as a substrate. This finding is significant as it establishes a direct enzymatic link to this non-proteinogenic amino acid, suggesting that L-ThrDH enzymes, in general, may possess a broader substrate tolerance than initially documented for some species. The kinetic parameters of these enzymes are crucial for understanding their function and potential applications.

Kinetic and Physicochemical Properties of L-Threonine Dehydrogenases

Enzyme SourceOptimal Temperature (°C)Optimal pHSubstratesKm for L-threonine (mM)Km for NAD+ (mM)
Pyrococcus horikoshiiNot SpecifiedNot SpecifiedL-threonine, L-serine, DL-threo-3-phenylserine0.20 (at 50°C)0.024 (at 50°C)
Pyrococcus furiosus>100Not SpecifiedL-threonine, L-serine, D-threonine1.5 (at 70°C)0.055 (at 70°C)
Cytophaga sp. KUC-1459.5L-threonine, DL-threo-3-hydroxynorvalineLowest at 20°CNot Specified

Contribution to Secondary Metabolism Studies (non-clinical)

Secondary metabolites are a diverse array of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Non-proteinogenic amino acids, such as this compound, are often incorporated as building blocks into these complex molecules, contributing to their structural diversity and biological activity. wikipedia.org

The incorporation of such unusual amino acids often occurs through the action of non-ribosomal peptide synthetases (NRPSs). wikipedia.org These large, multi-enzyme complexes are responsible for the synthesis of a wide range of peptide-based natural products, independent of the ribosomal machinery. wikipedia.org The modular nature of NRPSs allows for the incorporation of a vast repertoire of building blocks, including non-proteinogenic amino acids, leading to a wide array of secondary metabolites with diverse functions.

In the context of metabolic studies, this compound can serve as a valuable tool to probe and differentiate metabolic pathways. For instance, in a study on the parasite Echinococcus multilocularis, it was observed that while L-threonine promoted the growth and formation of metacestode vesicles, the non-proteinogenic analog, 3-hydroxynorvaline, did not. This differential effect highlights the specificity of metabolic pathways and demonstrates how analogs like hydroxynorvaline can be used to understand the metabolic requirements of an organism.

Furthermore, the incorporation of hydroxynorvaline into larger molecules has been shown to impact their structure and function. For example, the incorporation of hydroxynorvaline into procollagen (B1174764) has been demonstrated to interfere with its normal assembly and secretion. This illustrates the principle that the inclusion of non-standard amino acids can significantly alter the properties of biological macromolecules, a key feature in the evolution of diverse secondary metabolites with novel functions.

While specific secondary metabolites containing this compound are not yet widely documented in the literature, the established principles of non-ribosomal peptide synthesis and the observed metabolic effects of this amino acid analog strongly suggest its potential as a constituent of novel natural products awaiting discovery.

Advanced Analytical Methodologies for β Hydroxynorvaline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar and chiral molecule like Threo-DL-β-Hydroxynorvaline, several chromatographic approaches are employed to achieve effective separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids, though it often requires a derivatization step to enhance the detectability of these compounds, which typically lack a strong chromophore. researchgate.netwaters.com Derivatization chemically modifies the analyte to attach a molecule (a chromophore or fluorophore) that responds strongly to UV-Visible or fluorescence detectors. researchgate.net This process can be performed either before the sample is injected onto the HPLC column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization).

Pre-column derivatization is a common strategy in amino acid analysis. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary and secondary amines to produce highly stable, fluorescent derivatives that can be quantified with high sensitivity. waters.com Other popular derivatizing agents include o-Phthaldialdehyde (OPA) and Fluorenylmethyloxycarbonyl chloride (FMOC), which also yield fluorescent adducts. researchgate.net

Given the chiral nature of this compound, separating its enantiomers (D and L forms) is often a critical research objective. This is achieved using chiral stationary phases (CSPs) in HPLC. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com These columns operate under polar ionic or reversed-phase conditions and can resolve a wide range of amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids

Derivatization ReagentAbbreviationDetection MethodKey Features
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCFluorescenceForms highly stable derivatives with primary and secondary amines. waters.com
o-PhthaldialdehydeOPAFluorescenceReacts with primary amines in the presence of a thiol. researchgate.net
Fluorenylmethyloxycarbonyl chlorideFMOCFluorescenceReacts with both primary and secondary amines. researchgate.net
Dansyl chlorideDNS-ClFluorescenceA classic reagent for labeling amines. researchgate.net
PhenylisothiocyanatePITCUVUsed in Edman degradation for protein sequencing.
1-fluoro-2, 4-dinitrobenzeneDNFBUVSanger's reagent, reacts with amino groups. researchgate.net

Gas-Liquid Chromatography (GLC), a form of gas chromatography (GC), is another viable technique for amino acid analysis, provided the non-volatile amino acids are converted into volatile derivatives. sigmaaldrich.com The derivatization process for GC typically involves two steps: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups.

A common approach is the formation of N-trifluoroacetyl (TFA) amino acid esters. More contemporary methods utilize silylating agents to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a reagent that derivatizes the amino, carboxyl, and hydroxyl groups of amino acids to form stable TBDMS derivatives. sigmaaldrich.com These derivatives are more volatile and exhibit improved chromatographic behavior, allowing for separation on a GC column and subsequent detection, often by mass spectrometry (GC-MS). sigmaaldrich.com The derivatization of the hydroxyl group in β-hydroxynorvaline is crucial for reducing its polarity and improving its volatility for GC analysis.

Ion-Exchange Chromatography (IEC) is a classic and robust method for the separation of amino acids based on their net charge. bio-rad.comlibretexts.org The separation occurs on a stationary phase (a resin) that has charged functional groups. For amino acids, which are amphoteric molecules (zwitterions), their net charge is dependent on the pH of the mobile phase. cytivalifesciences.com

In a typical IEC separation of an amino acid mixture, the sample is loaded onto the column at a specific pH where the amino acids of interest carry a net charge that allows them to bind to the oppositely charged resin. bio-rad.comcytivalifesciences.com Elution is then achieved by systematically changing the pH or the ionic strength (salt concentration) of the mobile phase. cytivalifesciences.comfredhutch.org This change alters the net charge of the bound amino acids or competes for binding sites on the resin, causing them to be released from the column at different times. fredhutch.org This technique is highly effective for isolating and purifying amino acids from complex biological fluids or protein hydrolysates. The process generally involves four key steps: equilibration of the column, sample application and binding, elution, and regeneration of the column for subsequent use. cytivalifesciences.com

Spectroscopic and Spectrometric Characterization in Research Contexts

While chromatography excels at separation, spectroscopy and spectrometry are indispensable for identifying and structurally characterizing the separated components.

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for determining the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. nih.gov

For the identification of this compound, electrospray ionization (ESI) is a common method to generate ions in the gas phase. The resulting molecular ion's m/z value provides the molecular weight of the compound (Monoisotopic Mass: 133.0739 g/mol ). hmdb.ca Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions create a characteristic pattern or "fingerprint" that is unique to the molecule's structure. nih.gov

For quantification, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are employed. nih.govwaters.com These methods offer exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This allows for accurate quantification even at very low concentrations in complex biological matrices like plasma. nih.gov

Table 2: Predicted LC-MS/MS Data for 3-Hydroxynorvaline

Precursor m/zCollision EnergyProduct Ion m/zPredicted Intensity
134.08 ([M+H]+)10 V116.07High
134.08 ([M+H]+)10 V88.07Medium
134.08 ([M+H]+)20 V116.07High
134.08 ([M+H]+)20 V88.07High
134.08 ([M+H]+)20 V70.06Medium
134.08 ([M+H]+)40 V88.07High
134.08 ([M+H]+)40 V70.06High
134.08 ([M+H]+)40 V43.02Medium

Data sourced from the Human Metabolome Database (HMDB), based on predicted QTOF spectra. hmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with a non-zero spin, such as ¹H and ¹³C) within a molecule. nih.gov

One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal the different types of protons and carbons present in the molecule and their chemical environments through their chemical shifts. hmdb.ca For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the alpha-carbon, beta-carbon, and the ethyl side chain. Similarly, the ¹³C NMR would show five distinct carbon signals.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbons they are directly attached to. For determining the three-dimensional conformation of the molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. nih.gov NOESY experiments identify protons that are close to each other in space, even if they are not directly connected through chemical bonds, providing crucial data for building a 3D structural model. nih.govnih.gov

Table 3: Predicted NMR Chemical Shifts for 3-Hydroxynorvaline

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3.6560.1
3.8973.5
1.5527.9
0.8810.2
COOH-174.5

Data sourced from the Human Metabolome Database (HMDB), predicted for D₂O solvent. hmdb.ca

Sample Preparation and Pretreatment Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, serum, and urine, is critically dependent on the efficacy of the sample preparation and pretreatment strategy. These matrices contain a multitude of interfering substances, including proteins, salts, lipids, and other small molecules, which can significantly impact analytical results by causing matrix effects, ion suppression in mass spectrometry, or co-elution in chromatographic separations. chromatographyonline.comamericanpharmaceuticalreview.com The primary objectives of sample preparation are to remove these interferences, concentrate the analyte to a detectable level, and convert it into a form that is compatible with the chosen analytical instrument. chromatographyonline.com The principal strategies employed for β-Hydroxynorvaline research include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), often coupled with a derivatization step.

Protein Precipitation

Protein precipitation (PP) is a widely used, straightforward method for removing the bulk of proteinaceous material from plasma and serum samples. biotage.com This technique involves the addition of a precipitating agent to the sample, which denatures the proteins, causing them to aggregate and fall out of solution. The supernatant, containing the analyte of interest, can then be separated by centrifugation. biosyn.com Common precipitating agents fall into two categories: organic solvents and acids.

Organic Solvents: Acetonitrile is the most frequently used organic solvent for this purpose due to its ability to produce a clean supernatant and effectively precipitate a wide range of proteins. nih.gov Methanol is another viable option. The typical procedure involves adding the organic solvent to the plasma or serum sample at a specific ratio, commonly 3:1 (v/v), followed by vortexing and centrifugation to pellet the precipitated proteins. thermofisher.comsigmaaldrich.com This method is advantageous due to its simplicity and speed. However, it can result in significant sample dilution, and the high concentration of organic solvent in the final extract may be incompatible with certain reversed-phase liquid chromatography (RPLC) conditions, potentially requiring an evaporation and reconstitution step. biotage.comnih.gov

Acid Precipitation: Acids such as trichloroacetic acid (TCA), perchloric acid (PCA), and sulfosalicylic acid (SSA) are also effective protein precipitants. nih.govbevital.no SSA is particularly common in amino acid analysis workflows. researchgate.net This method offers the advantage of minimal sample dilution. nih.gov However, the resulting supernatant will be highly acidic, which may require pH adjustment before analysis or could potentially cause degradation of acid-labile compounds or damage to the analytical column. bevital.no

The choice of precipitant can influence analyte recovery and the degree of matrix effect removal. A comparison of common protein precipitation techniques is provided below.

Table 1: Comparison of Common Protein Precipitation Methods for Biological Fluids This table is interactive. Click on the headers to sort the data.

Precipitating Agent Typical Ratio (Agent:Sample) Key Advantages Key Disadvantages Primary Matrix
Acetonitrile (ACN) 3:1 or 4:1 High precipitation efficiency, clean supernatant. nih.gov High sample dilution, may require evaporation/reconstitution. nih.gov Plasma, Serum
Methanol (MeOH) 3:1 or 4:1 Effective for many proteins. Can be less efficient than ACN for some proteins. Plasma, Serum
Trichloroacetic Acid (TCA) e.g., 1:2 (10% TCA) Minimal sample dilution. nih.gov Highly acidic supernatant, potential for analyte degradation. Plasma, Serum

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and powerful technique for sample cleanup and analyte concentration compared to protein precipitation. chromatographyonline.com It utilizes a solid sorbent packed into a cartridge or well plate to partition analytes from the sample matrix. For a polar, zwitterionic compound like β-Hydroxynorvaline, ion-exchange SPE is the most commonly employed method. researchgate.net

Strong cation exchange (SCX) SPE is particularly well-suited for isolating amino acids from biological fluids. nih.gov The general procedure involves the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous buffer to prepare it for sample loading.

Sample Loading: The pre-treated sample (e.g., diluted urine or deproteinized plasma) is loaded onto the cartridge. The pH is adjusted to be at least 2 pH units below the pKa of the amine group of β-Hydroxynorvaline to ensure it carries a positive charge and is retained by the negatively charged SCX sorbent.

Washing: The cartridge is washed with a series of solvents (e.g., water, weak organic solvent) to remove unretained interferences like salts and neutral or acidic compounds.

Elution: The target analyte, β-Hydroxynorvaline, is eluted from the sorbent by using a buffer with a high pH or high ionic strength that neutralizes the charge on the amino acid or disrupts its interaction with the sorbent. An ammoniated organic solvent is often used for elution.

This technique provides significantly cleaner extracts than protein precipitation and allows for substantial analyte concentration, leading to improved sensitivity. researchgate.net Recoveries for amino acids using SCX-SPE are typically high, often in the range of 75-99%. nih.gov

Table 2: Typical Protocol for Strong Cation Exchange (SCX) SPE for Amino Acid Analysis

Step Purpose Typical Solvents/Reagents
1. Conditioning Activate sorbent functional groups. 1-2 mL Methanol, followed by 1-2 mL acidified water (e.g., pH < 3).
2. Sample Loading Retain positively charged analyte. Biological fluid with pH adjusted to < 3.
3. Washing Remove neutral and acidic interferences. 1-2 mL acidified water, followed by 1-2 mL Methanol.

Derivatization Strategies

Due to its polar nature and lack of a strong chromophore, this compound requires derivatization for sensitive detection by gas chromatography (GC) or UV/fluorescence HPLC. jasco-global.com Derivatization is a chemical reaction that modifies the analyte to enhance its analytical properties, such as volatility or detectability. nih.gov This can be performed either before (pre-column) or after (post-column) chromatographic separation. jasco-global.com

For GC-MS Analysis: To be analyzed by GC, the polar carboxyl, hydroxyl, and amino functional groups of β-Hydroxynorvaline must be converted into more volatile, less polar derivatives. A common approach is a two-step reaction to form trifluoroacetyl (TFA) esters or silylation. ubbcluj.ro For example, esterification of the carboxyl group with an alcohol (e.g., n-propanol) in an acidic solution, followed by acylation of the amino and hydroxyl groups with an agent like trifluoroacetic anhydride (B1165640) (TFAA), yields a volatile derivative suitable for GC-MS analysis. nih.govubbcluj.ro

For HPLC Analysis: For HPLC with UV or fluorescence detection, derivatization involves attaching a molecule with strong UV absorbance or fluorescence properties (a chromophore or fluorophore) to the primary amine of β-Hydroxynorvaline. axionlabs.com A widely used reagent is o-phthalaldehyde (B127526) (OPA), which reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. nih.govjascoinc.com This pre-column derivatization can be automated in modern autosamplers, improving reproducibility and throughput. axionlabs.comjascoinc.com Other common reagents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl). axionlabs.com

Table 3: Common Derivatization Reagents for Amino Acid Analysis

Analytical Method Reagent Functional Group Targeted Key Advantage
GC-MS Trifluoroacetic Anhydride (TFAA) + Alcohol Amino, Hydroxyl, Carboxyl Creates stable and volatile derivatives for GC. ubbcluj.ro
GC-MS MTBSTFA Amino, Hydroxyl, Carboxyl Forms TBDMS derivatives that are stable and less moisture-sensitive.
HPLC-Fluorescence o-Phthalaldehyde (OPA) / Thiol Primary Amino Rapid reaction, highly fluorescent product, high sensitivity. nih.govjascoinc.com
HPLC-Fluorescence Dansyl Chloride Primary/Secondary Amino Forms stable, fluorescent derivatives.

Molecular Mechanisms and Biological System Studies Non Clinical Focus

Research on Impact on Microbial Growth and Cellular Processes

Threo-DL-β-hydroxynorvaline (HNV) has been shown to exert a significant inhibitory effect on the growth of microorganisms, most notably the bacterium Escherichia coli. As a threonine analog, HNV can interfere with cellular processes that are dependent on this essential amino acid. researchgate.net

Studies have demonstrated that the addition of HNV to bacterial cultures leads to a dramatic suppression of growth rates. nih.gov This toxicity is believed to stem from two primary consequences of its presence in the cell: the competitive inhibition of key enzymes and its erroneous incorporation into newly synthesized proteins. researchgate.netnih.gov The negative impact on the cellular proteome, resulting from the integration of this non-proteogenic amino acid, can lead to the formation of non-functional or misfolded proteins, thereby compromising cellular integrity and function. researchgate.net

Interestingly, the toxic effects of HNV can be mitigated by the addition of threonine to the growth medium, which competes with HNV for binding to enzymes, thus confirming that HNV's primary mode of action is through its role as a threonine antagonist. researchgate.net Furthermore, research has indicated that HNV can act synergistically with certain macrolide antibiotics, such as erythromycin (B1671065) and dirithromycin, suggesting a complex interplay with the protein synthesis machinery. researchgate.net

**Table 1: Observed Effects of this compound on *E. coli***

Experimental Observation Implication Reference
Dramatic suppression of growth rate Indicates toxic effects on cellular metabolism or protein synthesis. nih.gov
Growth inhibition is reversible by the addition of threonine Confirms its action as a threonine analog and competitive inhibitor. researchgate.net
Synergistic effects with macrolide antibiotics Suggests interference with the ribosome or protein synthesis pathway. researchgate.net
Incorporation into proteins Leads to altered enzyme properties and potentially non-functional proteins. researchgate.net

Elucidation of Enzyme Inhibition Mechanisms

The primary molecular target of this compound within the cell is threonyl-tRNA synthetase (ThrRS), the enzyme responsible for attaching threonine to its cognate transfer RNA (tRNA) molecule during the first step of protein synthesis. HNV acts as a competitive inhibitor of ThrRS, vying with the natural substrate, threonine, for binding to the enzyme's active site. nih.gov

The reduced affinity of HNV for the ThrRS active site is reflected in an increased Michaelis constant (KM) compared to threonine. researchgate.net Despite this, the enzyme is unable to effectively discriminate against HNV, leading to its activation and subsequent transfer to tRNA. nih.gov

Table 2: Kinetic Parameters of E. coli Threonyl-tRNA Synthetase for Threonine and this compound

Substrate Parameter Value Significance Reference
Threonine kcat/KM High Efficient utilization as the cognate substrate. nih.gov
This compound kcat/KM 20-30 fold lower than Threonine Indicates HNV is a relatively efficient substrate for ThrRS. nih.gov
This compound Aminoacyl Transfer Rate 10.4 s⁻¹ Significantly higher than the multiple turnover kcat, suggesting amino acid activation is rate-limiting. nih.gov
This compound KM Increased compared to Threonine Reflects a lower binding affinity for the ThrRS active site. researchgate.net

Structural and Mechanistic Studies of Ligand-Enzyme Interactions

The interaction between this compound and threonyl-tRNA synthetase occurs within the enzyme's catalytic site. Structural studies of E. coli ThrRS have revealed key features that are crucial for substrate recognition and catalysis. A critical component of the active site is a zinc ion, which plays a direct role in the recognition and discrimination of the amino acid substrate. nih.govebi.ac.uk

While a crystal structure of HNV in complex with ThrRS is not available, the known structure of the enzyme with its natural substrate, threonine, provides a framework for understanding the interaction. The active site of ThrRS utilizes a network of interactions to bind threonine, with the zinc ion coordinating with the amino and hydroxyl groups of the amino acid. It is this coordination that is thought to be a major determinant of substrate specificity. nih.gov

The ability of HNV to act as a substrate for ThrRS suggests that its structure is sufficiently similar to threonine to satisfy the binding requirements of the active site, including interaction with the catalytic zinc ion. However, the subtle difference in structure—an ethyl group in HNV versus a methyl group in threonine—likely accounts for the observed decrease in binding affinity (higher KM). researchgate.net The enzyme's inability to reject HNV points to a "fidelity escape," where the selection mechanisms are not stringent enough to exclude this particular non-proteogenic amino acid. nih.gov

Application as a Biochemical Probe for Protein Synthesis Fidelity

The fact that this compound is not only a competitive inhibitor but also a substrate for threonyl-tRNA synthetase that gets incorporated into proteins makes it a valuable tool for studying the fidelity of protein synthesis. nih.gov The accuracy of this fundamental biological process relies on the ability of aminoacyl-tRNA synthetases to distinguish between cognate and non-cognate amino acids.

The "fidelity escape" of HNV demonstrates that the editing or proofreading mechanisms of ThrRS are ineffective against this particular analog. nih.gov Wild-type ThrRS fails to exhibit post-transfer editing activity against HNV, a quality control step that would normally hydrolyze incorrectly charged tRNAs. nih.gov This lack of proofreading allows HNV-charged tRNA to participate in translation, leading to its incorporation into the growing polypeptide chain.

By using labeled HNV, researchers can track its incorporation into proteins and quantify the rate of mistranslation. This provides a direct measure of the fidelity of the protein synthesis machinery under various conditions. The use of HNV as a probe has provided insights into the limitations of the cell's quality control mechanisms and has highlighted that for at least one aminoacyl-tRNA synthetase, the enzyme has not evolved to effectively discriminate against non-proteogenic amino acids that it would not typically encounter in its natural environment. nih.gov This makes HNV a useful starting point for designing aminoacyl-tRNA synthetases with altered specificities for the incorporation of other unnatural amino acids. nih.gov

Computational and Theoretical Approaches

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Complexes

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecules over time, providing a deeper understanding beyond static experimental structures. nih.gov These simulations are crucial for studying the physical movements of atoms and molecules, which is essential for understanding protein-ligand interactions. nih.govresearchgate.net

In the study of Threo-DL-β-Hydroxynorvaline (βHNV), MD simulations have been instrumental. βHNV is recognized as a competitive inhibitor of Threonyl-tRNA synthetase (ThrRS), an enzyme crucial for protein synthesis. nih.gov MD simulations were employed as part of a combined computational approach to investigate the inhibition mechanism. nih.gov The primary goal of using MD is to explore the structural rearrangements and chemical interactions that occur as the ligand, in this case, βHNV, binds to the enzyme's active site. scielo.br By simulating the enzyme-ligand complex in a solvated environment over a set period, researchers can observe the stability of the binding, conformational changes in both the protein and the ligand, and the network of interactions, such as hydrogen bonds, that stabilize the complex. researchgate.netscielo.br

A typical MD simulation protocol for a protein-ligand complex involves several key steps:

System Setup : The complex is placed in a simulation box filled with solvent molecules (e.g., water) and counter-ions to neutralize the system. scielo.br

Energy Minimization : The system's energy is minimized to remove any steric clashes or unfavorable geometries. scielo.br

Equilibration : The system is gradually heated and pressurized to the desired temperature and pressure (e.g., 300 K and 1.01 bar) to achieve a stable state. scielo.br

Production Run : The simulation is run for an extended period (e.g., 100 nanoseconds), during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals. scielo.br

These simulations provide detailed, atomic-level resolution of the structure and dynamics of the protein-ligand interactions, which is information that static models cannot offer. nih.gov For βHNV's interaction with ThrRS, MD simulations help to establish a stable, equilibrated structure of the complex, which serves as the foundation for more detailed mechanistic studies. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies in Mechanistic Studies

To delve into the specifics of chemical reactions, such as bond-making and bond-breaking events within an enzyme's active site, a higher level of theory is required than what classical MD simulations can provide. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become invaluable. researchgate.net QM/MM approaches combine the accuracy of quantum mechanics for a small, chemically active region (e.g., the ligand and key active site residues) with the computational efficiency of molecular mechanics for the larger surrounding environment (the rest of the protein and solvent). researchgate.netarxiv.org This dual approach makes it feasible to study enzymatic reactions that would be computationally prohibitive to model entirely with QM. researchgate.net

In the investigation of βHNV's inhibition of ThrRS, QM/MM methodologies were used to provide detailed mechanistic insights. nih.gov The study aimed to understand the acylation reaction of βHNV within the enzyme's catalytic site. nih.gov A key finding from the QM/MM calculations was the critical role of a Zn(II) ion present in the active site. nih.gov Due to the Lewis acidity of the Zn(II) ion, the calculations revealed that only the ionized form of βHNV leads to an enzymatically feasible energy barrier for the reaction. nih.gov

The QM/MM calculations detailed the reaction pathway, identifying the transition states and intermediates involved in the acylation process. nih.govnih.gov This level of detail is crucial for understanding not just that inhibition occurs, but how it occurs at an electronic level. researchgate.net By computing the energy barriers for different potential reaction pathways, researchers can determine the most likely mechanism. nih.govrsc.org For βHNV, these studies confirmed its role as a competitive inhibitor by elucidating the energetics of its reaction within the ThrRS active site. nih.gov

Conformational Analysis and Molecular Modeling of β-Hydroxynorvaline

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like β-Hydroxynorvaline, its specific three-dimensional shape, or conformation, is critical to how it fits into the active site of an enzyme. nih.gov

Molecular modeling techniques are used to explore the possible conformations of βHNV and determine which are energetically favorable for binding. In the context of its interaction with Threonyl-tRNA synthetase (ThrRS), the conformational behavior is particularly important due to the high specificity of the enzyme's active site. nih.gov Computational studies have shown that the active site exhibits significant homochirality, meaning it strongly prefers one stereoisomer over others. nih.gov

Through a combination of MD simulations and QM/MM calculations, it was observed that only a single, specific conformation of βHNV could be successfully acylated within the ThrRS active site. nih.gov This finding highlights the stringent conformational and stereochemical requirements for a ligand to be processed by the enzyme. Any deviation from this precise orientation prevents the key chemical steps of the reaction from occurring, thus blocking the enzyme's function. This conformational selectivity is a cornerstone of its inhibitory mechanism.

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov It is a fundamental tool for elucidating the interaction mechanism between a ligand like β-Hydroxynorvaline and its target enzyme. nih.gov Docking algorithms explore various binding poses of the ligand in the protein's active site and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most stable binding mode. nih.gov

For βHNV, molecular docking simulations are the first step in understanding its inhibitory action on Threonyl-tRNA synthetase (ThrRS). nih.gov As a known competitive inhibitor, βHNV binds to the enzyme's catalytic site, physically blocking the natural substrate, threonine, from binding and being processed. nih.gov Docking simulations can precisely model how βHNV fits into this site.

The results from these simulations, often validated by subsequent MD and QM/MM studies, reveal the key interactions that anchor the inhibitor. nih.govnih.gov For βHNV in the ThrRS active site, these interactions would involve specific amino acid residues and the catalytic Zn(II) ion. nih.gov The docking analysis helps to form a structural hypothesis for the inhibition, which can then be tested and refined with more rigorous computational methods. nih.govnih.gov

Future Research Trajectories and Unexplored Avenues

Development of Novel Biocatalytic Routes for Stereospecific β-Hydroxynorvaline Production

The chemical synthesis of specific stereoisomers of β-hydroxy-α-amino acids can be challenging. Biocatalytic methods, leveraging the inherent stereoselectivity of enzymes, offer a promising alternative for the efficient and environmentally friendly production of enantiomerically pure threo-DL-β-Hydroxynorvaline. Future research should focus on the discovery and engineering of novel enzymes for this purpose.

Key areas for investigation include:

Threonine Aldolases and Hydroxymethyltransferases : While these enzymes are known to catalyze aldol (B89426) reactions to form β-hydroxy-α-amino acids, their substrate scope could be expanded through protein engineering to favor the synthesis of β-Hydroxynorvaline. nih.gov

2-Oxoglutarate-Dependent Hydroxylases : These enzymes have demonstrated the ability to perform highly regioselective and stereoselective hydroxylation of amino acids in an irreversible reaction, making them attractive candidates for the synthesis of β-hydroxy-α-amino acids. nih.gov The identification and characterization of hydroxylases with activity towards norvaline would be a significant breakthrough.

Directed Evolution and Computational Design : Techniques such as directed evolution can be employed to enhance the activity, selectivity, and stability of identified biocatalysts. nih.gov Computational modeling can guide the rational design of enzyme variants with improved properties for β-Hydroxynorvaline production.

Below is a table summarizing potential enzymatic approaches for the stereospecific production of β-Hydroxynorvaline.

Enzyme ClassCatalytic ReactionAdvantagesChallenges
Threonine AldolasesReversible aldol addition of glycine (B1666218) and an aldehydeWell-characterized enzyme familyPotential for low yield due to reversibility; may require excess substrate
HydroxymethyltransferasesTransfer of a hydroxymethyl groupCan produce specific stereoisomersSubstrate specificity may need to be engineered
2-Oxoglutarate-Dependent HydroxylasesRegio- and stereoselective hydroxylationIrreversible reaction, high selectivityLimited number of known enzymes with desired activity

Comprehensive Elucidation of β-Hydroxynorvaline's Broader Biological Roles beyond Threonine Analogy

Initial research has established that this compound acts as a threonine analog, thereby interfering with protein synthesis and glycosylation. nih.govsigmaaldrich.com However, its full spectrum of biological activities likely extends beyond this mimicry. A comprehensive understanding of its interactions within the cell is necessary.

Future research should aim to:

Identify Novel Protein Targets : Unbiased proteomic approaches can be used to identify proteins that interact with or are modified by β-Hydroxynorvaline. This could reveal unexpected regulatory roles.

Investigate Effects on Metabolic Pathways : As a threonine analog, β-Hydroxynorvaline may influence various metabolic pathways that utilize threonine as a substrate or regulator. creative-peptides.com For instance, it is known to inhibit the proteolytic processing of rat pre-prolactin to prolactin.

Explore Impacts on Cellular Signaling : Amino acids can act as signaling molecules. oup.com Investigating whether β-Hydroxynorvaline can modulate key signaling pathways, such as the mTOR pathway, could provide insights into its broader physiological effects. oup.com

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolic Perturbations

To gain a holistic view of the cellular response to this compound, a systems biology approach integrating multiple "omics" datasets is essential. This will allow for the construction of comprehensive models of the metabolic and regulatory networks affected by this compound.

A multi-omics strategy would involve:

Transcriptomics : To identify changes in gene expression in response to β-Hydroxynorvaline treatment.

Proteomics : To quantify changes in protein abundance and post-translational modifications.

Metabolomics : To measure alterations in the levels of endogenous metabolites, providing a direct readout of the metabolic state.

By integrating these datasets, researchers can identify key nodes and pathways that are perturbed by β-Hydroxynorvaline. For example, this approach could elucidate the downstream consequences of inhibiting asparagine-linked glycosylation on cellular function. nih.gov This systems-level understanding is crucial for predicting the broader physiological effects of this compound.

Design and Synthesis of Advanced β-Hydroxynorvaline Analogs for Specific Biochemical Probes

The development of advanced analogs of this compound can provide powerful tools for chemical biology research. These probes can be designed to investigate specific biological processes with high precision.

Future directions in this area include:

Photoaffinity Probes : Incorporating a photoreactive group into the structure of β-Hydroxynorvaline would allow for the covalent labeling and subsequent identification of its binding partners within the cell. unimi.it

Fluorescent Probes : Attaching a fluorescent tag to β-Hydroxynorvaline would enable the visualization of its subcellular localization and dynamics in living cells. researchgate.net

"Clickable" Analogs : Introducing bioorthogonal functional groups, such as alkynes or azides, would facilitate the use of click chemistry for the detection and enrichment of proteins that have incorporated the analog. digitellinc.com

The table below outlines potential designs for advanced β-Hydroxynorvaline analogs.

Probe TypeFunctional GroupApplication
Photoaffinity ProbeDiazirine, BenzophenoneCovalent labeling and identification of binding partners
Fluorescent ProbeFluorophore (e.g., FITC, IR-820)Visualization of subcellular localization and dynamics
"Clickable" ProbeAlkyne, AzideDetection and enrichment of modified proteins

The synthesis of these advanced probes will enable a more detailed investigation of the molecular mechanisms underlying the biological effects of this compound. ntu.edu.tw

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Threo-DL-β-Hydroxynorvaline, and how can stereochemical purity be ensured?

  • Methodological Answer : this compound is synthesized via asymmetric hydroxylation or enzymatic resolution of precursors. To confirm stereochemical purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times to certified reference standards (≥98% purity) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying β-hydroxyl group positioning and diastereomeric ratios. Note: Discrepancies in CAS numbers (e.g., 2280-42-4 vs. 34042-00-7) require cross-validation using spectral libraries like the Aldrich ATR Index .

Q. How should researchers validate the identity of this compound given nomenclature and CAS number inconsistencies?

  • Methodological Answer : Discrepancies in naming (e.g., "DL-3-Hydroxynorvaline" vs. "DL-β-Hydroxynorvaline") and CAS numbers necessitate multi-technique validation:

  • Mass Spectrometry (MS) : Confirm molecular weight (133.15 g/mol) via high-resolution MS .
  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to compare retention times with traceable reference materials .
  • Cross-Referencing : Consult pharmacopeial standards (e.g., USP-NF) for structural analogs and regulatory guidelines .

Advanced Research Questions

Q. How does this compound contribute to the biosynthesis of hypermodified nucleosides like hn6A in tRNA?

  • Methodological Answer : this compound acts as a substrate for bacterial MtaB-like enzymes, which catalyze the transfer of the β-hydroxy group to tRNA adenosine, forming hydroxynorvalyl-carbamoyladenosine (hn6A) . To study this:

  • Enzyme Assays : Use purified MtaB enzymes with radiolabeled this compound and monitor incorporation via LC-MS/MS.
  • Mutagenesis : Compare activity in wild-type vs. ΔMtaB strains to confirm substrate specificity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Bioactivity variability may arise from stereoisomeric impurities or batch-to-batch differences. Mitigate this by:

  • Purity Profiling : Quantify diastereomers via chiral chromatography and exclude batches with >2% impurities .
  • Dose-Response Studies : Use a range of concentrations (1–100 µM) in cell-based assays (e.g., anti-inflammatory models) to establish consistent EC₅₀ values .

Q. How can researchers optimize storage conditions to preserve this compound stability in long-term studies?

  • Methodological Answer : Store lyophilized powder under argon at −20°C to prevent β-hydroxyl oxidation. For aqueous solutions (10 mM in PBS), add 0.02% sodium azide and aliquot to avoid freeze-thaw cycles. Monitor degradation via UV-Vis (λ = 210 nm) over 6 months .

Analytical and Technical Challenges

Q. What advanced techniques are recommended for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Ultra-HPLC (UHPLC) : Achieve baseline separation of diastereomers using a 1.7-µm particle column (e.g., Acquity UPLC® BEH C18) with a 5–40% acetonitrile gradient .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pb, As) at ppb levels, adhering to ICH Q3D guidelines .
  • Stability-Indicating Assays : Perform forced degradation (heat, light, pH extremes) and track impurities via charged aerosol detection (CAD) .

Q. How can substrate specificity assays differentiate this compound from structural analogs like Threo-DL-phenyl-serine derivatives?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescence polarization with labeled tRNA and increasing concentrations of analogs to measure Ki values .
  • Crystallography : Co-crystallize enzymes (e.g., MtaB) with this compound to identify active-site interactions vs. non-binding analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.